2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps One common approach starts with the preparation of the benzo[e][1,2,4]thiadiazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
The final step involves the coupling of the thiadiazine derivative with 4-ethoxyphenyl acetamide under conditions that promote the formation of the desired thioether linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.
Substitution: The aromatic ring and the acetamide moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or the acetamide moiety.
Scientific Research Applications
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share the benzo[e][1,2,4]thiadiazine core but differ in their substituents and functional groups.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have a similar thiadiazole ring system but differ in their aryl substituents and applications.
Uniqueness
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-3-13-23-17-7-5-6-8-18(17)29(25,26)22-20(23)28-14-19(24)21-15-9-11-16(12-10-15)27-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDVGMXYASZHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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